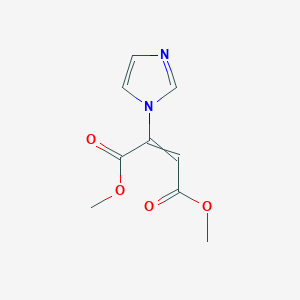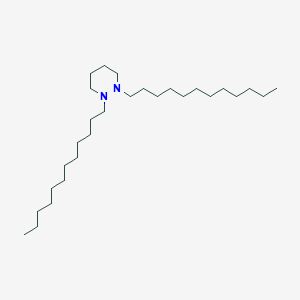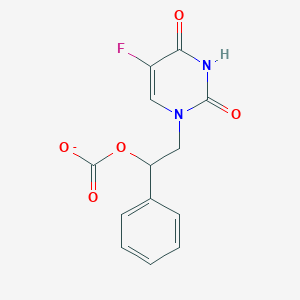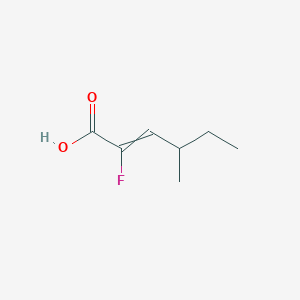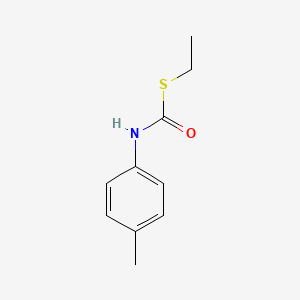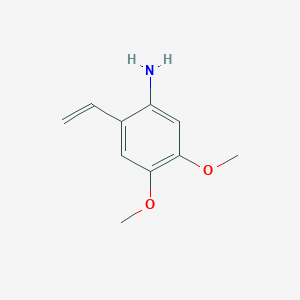
2-Ethenyl-4,5-dimethoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-4,5-dimethoxyaniline is an organic compound characterized by the presence of an ethenyl group attached to an aniline ring substituted with two methoxy groups at the 4 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-4,5-dimethoxyaniline typically involves the alkylation of 4,5-dimethoxyaniline with an appropriate ethenylating agent. One common method involves the use of vinyl halides in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and isolation of the final product to achieve the desired purity levels. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenyl-4,5-dimethoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Ethenyl-4,5-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-4,5-dimethoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations that lead to the formation of active metabolites. These metabolites can interact with specific pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dimethoxyaniline: Lacks the ethenyl group but shares similar aromatic properties.
2-Ethenyl-4-methoxyaniline: Similar structure with one less methoxy group.
2-Ethenyl-5-methoxyaniline: Similar structure with one less methoxy group.
Propiedades
Número CAS |
113138-14-0 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-ethenyl-4,5-dimethoxyaniline |
InChI |
InChI=1S/C10H13NO2/c1-4-7-5-9(12-2)10(13-3)6-8(7)11/h4-6H,1,11H2,2-3H3 |
Clave InChI |
KKCLOQDGZWRCKI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C=C)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane](/img/structure/B14302307.png)
![Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate](/img/structure/B14302314.png)
acetate](/img/structure/B14302318.png)
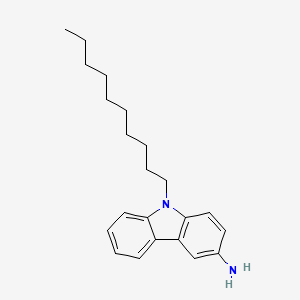
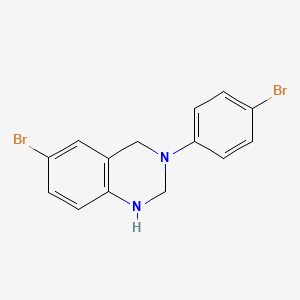
![1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine](/img/structure/B14302356.png)

